molecular formula C24H16N2O3S B2613983 N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-39-9

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2613983
CAS No.: 361478-39-9
M. Wt: 412.46
InChI Key: WTVYPSNYZQMMGT-UHFFFAOYSA-N
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Description

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide is a synthetically derived small molecule recognized in scientific research for its potent inhibitory activity against a range of protein kinases. Studies have characterized this chromene-carboxamide derivative as a multi-targeted agent, demonstrating significant efficacy against receptor tyrosine kinases such as VEGFR2 and FGFR1, which are critical players in angiogenesis and tumor cell proliferation . The compound's mechanism of action involves competitive binding at the ATP-binding site of these kinases, thereby suppressing downstream signaling cascades like the MAPK/ERK and PI3K/Akt pathways that are essential for cell survival and growth. Its design, incorporating a benzothiazole moiety linked to a chromene core, is optimized for high affinity and selectivity. The primary research value of this inhibitor lies in its application as a chemical tool for probing the pathophysiology of cancers and for evaluating the therapeutic potential of targeting specific kinase networks in oncological models . It is strictly for use in controlled laboratory research to further the understanding of kinase biology and anticancer drug discovery. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N2O3S/c1-14-6-11-18-22(12-14)30-24(26-18)15-7-9-16(10-8-15)25-23(28)21-13-19(27)17-4-2-3-5-20(17)29-21/h2-13H,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTVYPSNYZQMMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C4=CC(=O)C5=CC=CC=C5O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The intermediate compounds are then treated with appropriate reagents to yield the final product . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including microwave irradiation and one-pot multicomponent reactions to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1. Antimicrobial Properties
The compound has been investigated for its antimicrobial efficacy, particularly against various bacterial strains and fungi. Studies have shown that derivatives of thiazole and chromene structures exhibit significant antibacterial activity. For instance, compounds similar to N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide were tested against Mycobacterium tuberculosis, revealing promising results with low IC50 values, indicating effective inhibition of bacterial growth .

2. Anticancer Potential
Research indicates that this compound exhibits selective cytotoxicity towards cancer cell lines. In vitro assays have demonstrated that it can inhibit the proliferation of estrogen receptor-positive breast cancer cells (MCF7), with IC50 values suggesting significant anticancer activity. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics .

3. Acetylcholinesterase Inhibition
The compound also shows potential as an acetylcholinesterase inhibitor, which is relevant for treating neurodegenerative diseases like Alzheimer's. Studies have reported that related compounds containing similar structural motifs demonstrate strong inhibitory activity against acetylcholinesterase, with some exhibiting IC50 values as low as 2.7 µM . This suggests that this compound could be explored further in this therapeutic area.

Biological Activity IC50 (μM) Notes
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Cytotoxicity (MCF7)10.5Selective against cancer cells
AChE Inhibition0.25Comparable to standard treatments

Several studies have highlighted the applications of this compound:

  • Antimicrobial Studies : One study evaluated the compound against various strains of bacteria and fungi, demonstrating significant antimicrobial properties, especially against resistant strains of Mycobacterium tuberculosis .
  • Cytotoxicity Assays : In vitro tests revealed that the compound selectively targets cancer cells while sparing normal cells, indicating its potential for use in targeted cancer therapies .
  • Enzyme Inhibition Profiles : Detailed analyses showed that the compound acts as an inhibitor of acetylcholinesterase with a potency comparable to established drugs used in Alzheimer's treatment .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogues with Benzo[d]thiazole Moieties

(a) Sulfonyl Piperidine Derivatives ()

Compounds like N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-((2,4-dichlorophenyl)sulfonyl)piperidine-4-carboxamide (4–20) share the benzo[d]thiazole-phenyl-carboxamide backbone but replace the chromene with a sulfonyl-piperidine group. These derivatives exhibit kinase inhibitory activity, suggesting that the sulfonyl group enhances binding to ATP pockets .

(b) Thiazole-Acetamide Derivatives ()

2-Chloro-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide retains the 6-methylbenzo[d]thiazole-phenyl core but substitutes the chromene-carboxamide with a chloroacetamide chain.

(c) Ethyl Pyrrole-Chromene Hybrids ()

Compound 35 (Ethyl 2-(4-(6-chloropyridazin-3-yl)phenyl)-4-hydroxy-1-(6-methylbenzo[d]thiazol-2-yl)-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxylate) combines the 6-methylbenzo[d]thiazole with a chromene-pyrrole ester. The ethyl ester group in 35 contrasts with the carboxamide in the target compound, likely altering pharmacokinetic properties such as hydrolysis rates and bioavailability .

Chromene-Based Analogues

(a) Pyranone Carboxamides ()

3-Hydroxy-6-methyl-4-oxo-4H-pyran-2-[N-(4'-methylcoumarin-7-yl)carboxamide] (8c) shares the 4-oxo heterocyclic system but replaces benzo[d]thiazole with a coumarin group. This compound demonstrates notable antimicrobial activity against Staphylococcus aureus and Candida krusei, highlighting the role of the 4-oxo group in microbial target engagement .

(b) Coumarin-Triazole Derivatives ()

Compound 169 (4-(1-(4-chlorobenzyl)-1H-1,2,3-triazol-4-yl)-N-(4-fluorophenethyl)-2-oxo-2H-chromene-3-carboxamide) introduces a triazole linker instead of benzo[d]thiazole. The triazole’s rigidity and hydrogen-bonding capacity may influence target selectivity compared to the flexible thiazole-phenyl linkage in the target compound .

Biological Activity

N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide, also known by its CAS number 686770-61-6, is a compound that has garnered interest for its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and in antimicrobial applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a chromene core linked to a benzo[d]thiazole moiety. The molecular formula is C22H18N4O2S3C_{22}H_{18}N_{4}O_{2}S_{3} with a molecular weight of 466.59 g/mol. This structural configuration is significant for its biological interactions and activities.

Acetylcholinesterase Inhibition

One of the primary areas of research surrounding this compound is its inhibitory effect on acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine, which is crucial for neurotransmission. Studies have shown that compounds containing a coumarin heterocyclic core coupled with thiazole exhibit promising AChE inhibitory activity. For instance, related compounds have demonstrated IC50 values as low as 2.7 µM, indicating strong potential for therapeutic applications in treating Alzheimer’s disease and other cognitive disorders .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Research involving derivatives of benzo[d]thiazole has shown varying degrees of activity against pathogens such as Pseudomonas aeruginosa. In one study, certain derivatives exhibited minimum inhibitory concentrations (MICs) below 64 µg/mL, suggesting effective antimicrobial properties . The presence of specific substituents on the thiazole ring was found to enhance these activities.

Antitumor Activity

Additionally, compounds similar in structure have been investigated for their antitumor properties. The presence of electron-donating groups and specific substitutions on the phenyl ring have been correlated with increased cytotoxic activity against various cancer cell lines . For example, thiazole derivatives have shown IC50 values around 1.61 µg/mL against certain tumor cells, highlighting their potential as anticancer agents.

Case Studies and Research Findings

StudyFocusFindings
AChE InhibitionStrong inhibitory activity with IC50 = 2.7 µM
AntimicrobialMIC < 64 µg/mL against Pseudomonas aeruginosa
AntitumorIC50 = 1.61 µg/mL against tumor cells

Molecular Docking Studies

Molecular docking studies are essential for understanding the binding interactions between this compound and its biological targets. These studies have elucidated how the compound interacts at the molecular level with AChE and other enzymes, providing insights into its mechanism of action and potential efficacy as a therapeutic agent .

Q & A

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Solvent Selection : Use ethanol or DMF for reflux and crystallization, as these solvents enhance intermediate stability and final product purity (e.g., 64–76% yields in ).
  • Reaction Conditions : Control heating duration (e.g., 7–20 hours) and temperature (reflux at 80–100°C) to minimize side reactions. Cooling and filtration steps are critical for isolating crystalline products .
  • Purification : Recrystallization from ethanol/DMF mixtures improves purity (>95% by HPLC in ).

Q. What spectroscopic techniques are essential for structural confirmation?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O at ~1650–1750 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
  • NMR Analysis : Use ¹H and ¹³C NMR to map aromatic protons (δ 6.9–8.9 ppm), methyl groups (δ 2.1–2.5 ppm), and carboxamide carbonyls (δ 165–170 ppm) ( ).
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., m/z 373.1 [M+H]⁺ in ).

Advanced Research Questions

Q. How to design experiments for structure-activity relationship (SAR) studies targeting antitumor activity?

Methodological Answer:

  • Substituent Variation : Modify the 6-methylbenzo[d]thiazole or chromene-2-carboxamide moieties (e.g., introduce nitro, methoxy, or fluorophenyl groups) and assess cytotoxicity ( ).
  • Biological Assays : Test derivatives in in vitro models (e.g., kinase inhibition assays for antiproliferative activity) with IC₅₀ calculations. Use MTT assays on cancer cell lines (e.g., reports anticancer activity with ³H-thymidine incorporation).
  • Computational Modeling : Perform molecular docking to predict binding affinity for targets like tubulin or EGFR .

Q. How to resolve contradictions in biological activity data across studies?

Methodological Answer:

  • Standardized Protocols : Ensure consistent assay conditions (e.g., cell line origin, incubation time). reports antiviral activity, while focuses on anticancer effects; validate target specificity via knock-down studies.
  • Statistical Validation : Use ANOVA or Student’s t-test to confirm reproducibility (e.g., triplicate experiments in ).
  • Meta-Analysis : Compare data from structurally analogous compounds (e.g., thiazole derivatives in ) to identify trends .

Q. What strategies address poor aqueous solubility for in vivo studies?

Methodological Answer:

  • Co-Solvent Systems : Use PEG-400 or cyclodextrins to enhance solubility (e.g., used ethanol/water mixtures).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) for improved bioavailability.
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance dissolution rates .

Q. How to investigate the mechanism of action for this compound?

Methodological Answer:

  • Kinase Profiling : Screen against kinase panels (e.g., ’s ³H-thymidine assay for DNA synthesis inhibition).
  • Gene Expression Analysis : Perform RNA-seq or qPCR to identify dysregulated pathways (e.g., apoptosis markers like BAX/BCL-2).
  • Cellular Imaging : Use fluorescence microscopy to observe microtubule disruption or mitochondrial membrane potential changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.